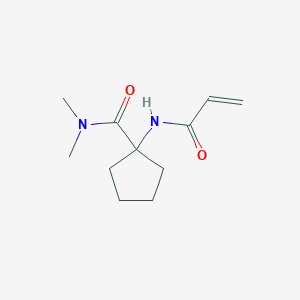![molecular formula C13H20N4O B2752048 {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 1232803-21-2](/img/structure/B2752048.png)
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1-(3-dimethylamino)propyl involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, followed by a hydrogenation step .Molecular Structure Analysis
The molecular structure of related compounds such as 3-(dimethylamino)-1-propylamine consists of a propyl chain with a dimethylamino group attached . The molecular formula is C5H14N2 and the average mass is 102.178 Da .Chemical Reactions Analysis
The compound 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide is used in amide bond forming (amidation) crosslinking reactions . Another compound, N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), has been studied for its copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 3-(dimethylamino)-1-propylamine include a density of 0.8±0.1 g/cm3, boiling point of 129.5±8.0 °C at 760 mmHg, and a flash point of 15.6±0.0 °C .Aplicaciones Científicas De Investigación
New Synthetic Routes and Derivatives
Research has explored new synthetic routes for related compounds, highlighting their potential in creating novel organic derivatives. For instance, Bohle and Perepichka (2009) describe a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, yielding stable sydnone iminium N-oxides, which are significant for further chemical modifications and applications in various fields of chemistry (Bohle & Perepichka, 2009).
Antibacterial and Antifungal Activities
Novel compounds synthesized through the manipulation of benzimidazole derivatives have been evaluated for their antibacterial and antifungal activities. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their in vitro antibacterial and antifungal efficacy, illustrating the potential of such derivatives in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Catalytic and Synthetic Applications
The compound and its derivatives find applications in catalysis and synthetic chemistry. Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the compound's role in facilitating efficient synthetic pathways (Sarki et al., 2021).
Corrosion Inhibition
Derivatives of benzimidazole, including those with similar structural motifs, have been investigated for their role in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their inhibiting effect against steel corrosion in an HCl solution, demonstrating the compound's potential utility in protective coatings and materials science (Hu et al., 2016).
Electroluminescent Materials
The compound's derivatives have also been explored in the context of electroluminescent materials. Huang et al. (2004) synthesized alternating copolymers based on polyfluorene, incorporating dimethylamino propyl groups, for potential use in optoelectronic devices, highlighting the material's promising photophysical properties (Huang et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-amino-1-[3-(dimethylamino)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16(2)6-3-7-17-12-5-4-10(14)8-11(12)15-13(17)9-18/h4-5,8,18H,3,6-7,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVBZAFCLIAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)




![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)


